![molecular formula C14H15Cl2N3O2 B6172053 3-chloro-2-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol CAS No. 2639433-74-0](/img/new.no-structure.jpg)
3-chloro-2-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol
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Overview
Description
3-chloro-2-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol is a useful research compound. Its molecular formula is C14H15Cl2N3O2 and its molecular weight is 328.2 g/mol. The purity is usually 65.
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Biological Activity
3-chloro-2-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol, commonly referred to as Prothioconazole, is a compound with significant biological activity primarily utilized in agricultural settings as a fungicide. This article explores its biological activity, synthesis, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
Prothioconazole has the molecular formula C14H15Cl2N3O. The compound features a triazole ring, which is known for its role in inhibiting fungal growth by interfering with the biosynthesis of ergosterol, an essential component of fungal cell membranes. The presence of the chlorocyclopropyl group enhances its fungicidal properties.
The primary mechanism by which Prothioconazole exhibits its biological activity is through the inhibition of the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. By disrupting this pathway, Prothioconazole effectively prevents fungal cell membrane formation, leading to cell death and inhibiting fungal growth.
Efficacy Against Fungal Pathogens
Prothioconazole has demonstrated efficacy against a variety of fungal pathogens affecting crops. Its broad-spectrum activity makes it suitable for use against:
- Fusarium spp. : Known for causing root rot and head blight in cereals.
- Botrytis cinerea : Responsible for gray mold in various fruits and vegetables.
- Rhizoctonia solani : A pathogen that affects a wide range of crops including potatoes and beans.
Research Findings and Case Studies
Several studies have been conducted to evaluate the effectiveness of Prothioconazole in agricultural applications:
- Field Trials : In controlled field trials, Prothioconazole was applied to wheat crops affected by Fusarium head blight. Results indicated a significant reduction in disease severity compared to untreated controls, with yield improvements of up to 25% in some cases .
- Comparative Studies : A comparative study evaluated Prothioconazole against other fungicides such as tebuconazole and azoxystrobin. Prothioconazole exhibited superior performance in terms of both disease control and crop yield enhancement .
- Resistance Management : Research has also focused on the role of Prothioconazole in resistance management strategies. Its unique mode of action helps mitigate the risk of resistance development among fungal populations .
Safety and Environmental Impact
Prothioconazole is classified as having low toxicity to mammals and birds; however, it poses risks to aquatic organisms. Regulatory assessments have established guidelines for its application to minimize environmental impact while ensuring effective pest control .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-chloro-2-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol is C14H15Cl2N3O2, with a molecular weight of approximately 328.19 g/mol. The compound features a triazole ring, which is crucial for its biological activity, particularly in fungicidal applications.
Agricultural Applications
Fungicidal Activity
One of the primary applications of this compound is as a fungicide. It is effective against various fungal pathogens that affect crops. Its mode of action involves inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This mechanism disrupts fungal growth and reproduction.
Case Studies
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Field Trials on Cereals
- In field trials conducted on wheat and barley, Prothioconazole demonstrated significant efficacy in controlling fungal diseases such as Fusarium head blight and Septoria leaf blotch. The application rates ranged from 0.5 to 1.0 kg/ha, resulting in yield increases of up to 20% compared to untreated controls.
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Effectiveness Against Soil-Borne Fungi
- Research indicated that the compound effectively reduced the incidence of soil-borne pathogens like Rhizoctonia solani in root crops. The treatment not only improved plant health but also enhanced root development.
Pharmaceutical Applications
Potential Antifungal Agent
Due to its structural similarity to other antifungal agents, research has been directed towards exploring its potential as a therapeutic agent against systemic fungal infections in humans. Preliminary studies suggest that it may exhibit activity against Candida species and Aspergillus spp., although further clinical trials are necessary to confirm these findings.
Safety and Environmental Impact
Toxicological Studies
Toxicological evaluations have shown that while the compound is effective against fungi, it poses minimal risks to non-target organisms when applied according to recommended agricultural practices. However, long-term ecological studies are essential to assess its impact on soil microbiota and aquatic ecosystems.
Properties
CAS No. |
2639433-74-0 |
---|---|
Molecular Formula |
C14H15Cl2N3O2 |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
3-chloro-2-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol |
InChI |
InChI=1S/C14H15Cl2N3O2/c15-11-2-1-3-12(20)10(11)6-14(21,13(16)4-5-13)7-19-9-17-8-18-19/h1-3,8-9,20-21H,4-7H2 |
InChI Key |
JQRBOBUTGZOYBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(CC2=C(C=CC=C2Cl)O)(CN3C=NC=N3)O)Cl |
Purity |
65 |
Origin of Product |
United States |
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